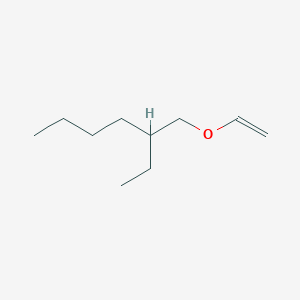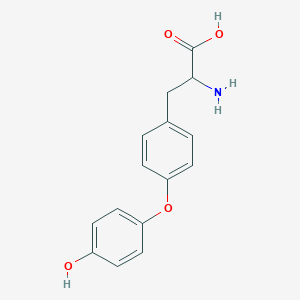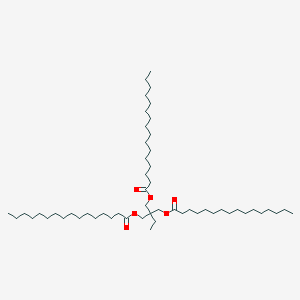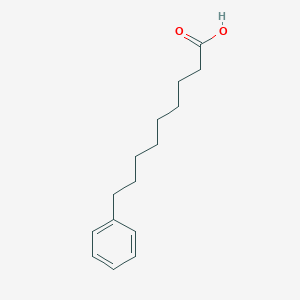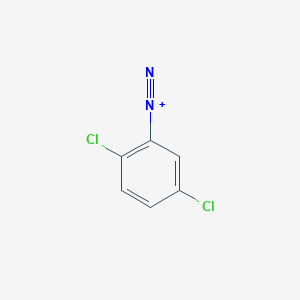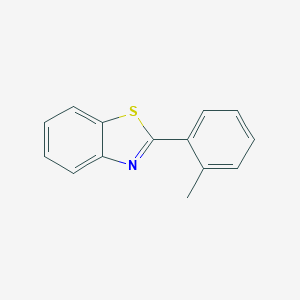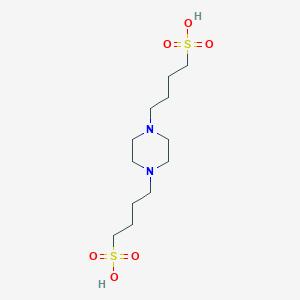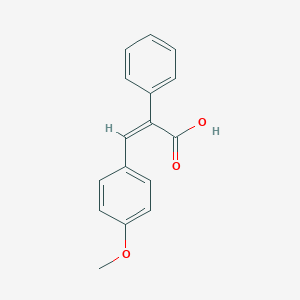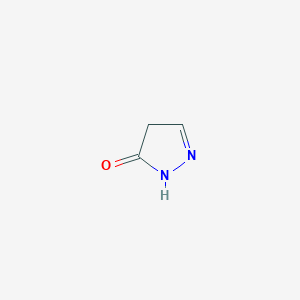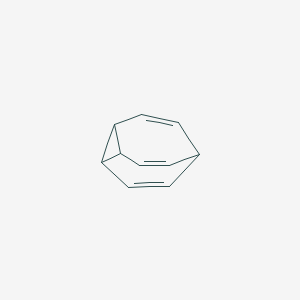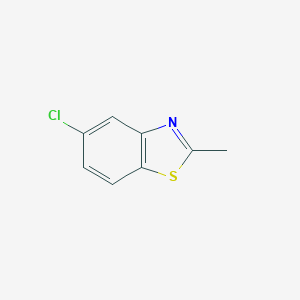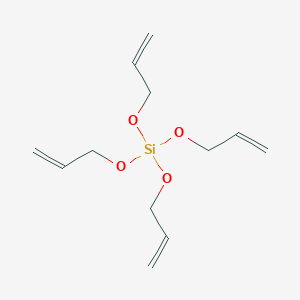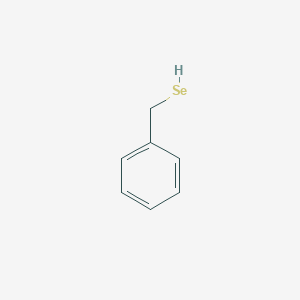
Phenylmethaneselenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylmethaneselenol is an organoselenium compound that has been gaining attention in scientific research due to its unique properties and potential applications. This compound has been studied for its potential use in the treatment of various diseases and as a tool for understanding the biochemical and physiological effects of selenium.
Mécanisme D'action
The mechanism of action of phenylmethaneselenol is not fully understood, but it is believed to involve the modulation of various cellular pathways, including the regulation of oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
Phenylmethaneselenol has been shown to have antioxidant properties and can protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects and can modulate the immune system. Additionally, phenylmethaneselenol has been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using phenylmethaneselenol in lab experiments is its unique properties as an organoselenium compound. However, one limitation is its potential toxicity, which must be carefully monitored in experiments.
Orientations Futures
There are several future directions for research on phenylmethaneselenol. One area of focus is the development of new synthetic methods for producing this compound. Another area of focus is the continued study of its potential use in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of phenylmethaneselenol and its effects on cellular pathways.
Méthodes De Synthèse
Phenylmethaneselenol can be synthesized through various methods, including the reaction of phenylmagnesium bromide with selenium powder or the reaction of phenylmagnesium bromide with diphenyl diselenide. Another method involves the reaction of phenyl lithium with selenium dioxide.
Applications De Recherche Scientifique
Phenylmethaneselenol has been studied for its potential use in the treatment of cancer, cardiovascular disease, and neurodegenerative diseases. It has also been used as a tool for understanding the role of selenium in biological systems.
Propriétés
Numéro CAS |
16645-12-8 |
|---|---|
Nom du produit |
Phenylmethaneselenol |
Formule moléculaire |
C7H8Se |
Poids moléculaire |
171.11 g/mol |
Nom IUPAC |
phenylmethaneselenol |
InChI |
InChI=1S/C7H8Se/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clé InChI |
NSXOOKQXYVJEAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[SeH] |
SMILES canonique |
C1=CC=C(C=C1)C[SeH] |
Synonymes |
Benzyl selenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)
